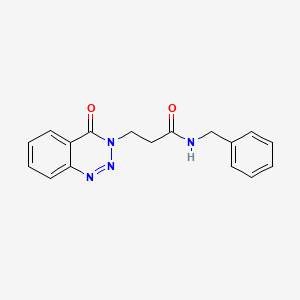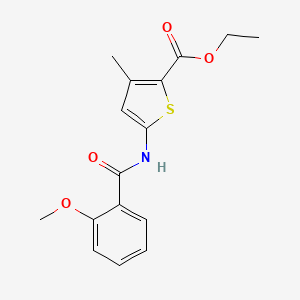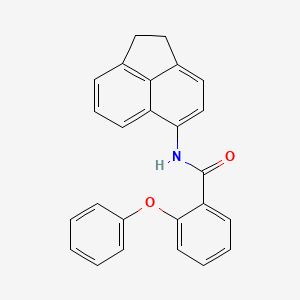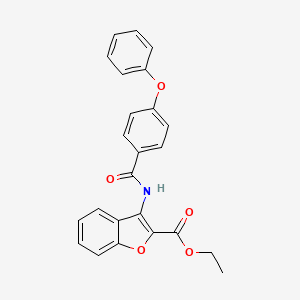
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide (MDIC) is a cyclopropane-containing compound with an isoindole ring structure. It has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. MDIC has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, MDIC has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
科学研究应用
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has been studied extensively for its potential uses in drug discovery, medicinal chemistry, and laboratory research. In particular, this compound has been found to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties. In addition, this compound has been found to possess a range of biochemical and physiological effects, which make it an attractive target for further research and development.
作用机制
The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide is not fully understood. However, it is believed that this compound acts by targeting specific proteins and enzymes involved in the regulation of cellular processes. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. For example, this compound has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell proliferation and apoptosis. In addition, this compound has been found to bind to certain receptors, which can modulate the activity of various signaling pathways. Furthermore, this compound has been found to possess anti-inflammatory and anti-cancer properties, as well as to possess anti-microbial activity.
实验室实验的优点和局限性
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide has several advantages and limitations for use in laboratory experiments. The main advantage of this compound is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory experiments. In addition, this compound is relatively stable, making it suitable for use in long-term experiments. However, this compound is relatively insoluble in water, which can limit its use in certain experiments. Furthermore, this compound has a relatively short half-life, which can limit its use in long-term experiments.
未来方向
The potential applications of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide are vast, and there are several potential future directions for research and development. For example, further research into the mechanism of action of this compound could lead to the development of more effective and specific drugs. In addition, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic strategies. Furthermore, further research into the structure and synthesis of this compound could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into the pharmacokinetics of this compound could lead to the development of more effective and specific drug delivery systems.
合成方法
N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)cyclopropanecarboxamide can be synthesized using a variety of methods. The most common method involves the reaction of an isoindole-containing compound with a cyclopropane-containing compound in the presence of a base. The reaction is typically carried out at room temperature and can be completed in minutes. The resulting product is a cyclopropane-containing isoindole-ring structure, which is then purified and characterized.
属性
IUPAC Name |
N-(2-methyl-1,3-dioxoisoindol-4-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-15-12(17)8-3-2-4-9(10(8)13(15)18)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFGDVTUPGTYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamoyl]benzoate](/img/structure/B6524241.png)
![N-{[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B6524242.png)
![6-(3-bromophenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524247.png)

![ethyl 3-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-1-benzofuran-2-carboxylate](/img/structure/B6524259.png)
![[cyclohexyl(methyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B6524265.png)

![N-[(2-chlorophenyl)methyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6524276.png)
![1-(6,7-dimethoxy-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-phenoxypropan-1-one](/img/structure/B6524291.png)
